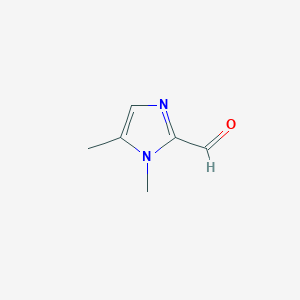

1,5-Dimethyl-1H-imidazole-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,5-dimethylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-3-7-6(4-9)8(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTVDKIRYKCHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955028-18-9 | |

| Record name | 1,5-dimethyl-1H-imidazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Dimethyl-1H-imidazole-2-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde, a key heterocyclic building block in contemporary drug discovery and organic synthesis. We delve into the nuanced aspects of its molecular structure, bonding, and electronic properties, which dictate its reactivity. This document outlines a robust and validated protocol for its synthesis and purification, grounded in established chemical principles. Furthermore, we present a detailed spectroscopic characterization to ensure identity and purity. The guide culminates in a discussion of its chemical reactivity and its strategic application as an intermediate in the development of pharmacologically active agents, reflecting its importance for researchers, medicinal chemists, and professionals in drug development.

Molecular Structure and Bonding

This compound (C₆H₈N₂O) is a five-membered aromatic heterocycle characterized by two nitrogen atoms, two methyl groups at the N1 and C5 positions, and a carbaldehyde (formyl) group at the C2 position.[1] The structural integrity and chemical behavior of this molecule are governed by a combination of sigma (σ) bonds, a delocalized pi (π) electron system, and the electronic influence of its substituents.

1.1. Core Imidazole Ring The imidazole ring is planar and aromatic, adhering to Hückel's rule with 6 π-electrons delocalized across the five ring atoms. This aromaticity imparts significant thermodynamic stability to the core structure.[2][3]

-

Hybridization: All five atoms in the ring (3 carbons and 2 nitrogens) are sp² hybridized. The sp² orbitals form the σ-bond framework of the ring, while the remaining p-orbital on each atom participates in the π-system.

-

Nitrogen Atoms: The N1 nitrogen is a pyrrole-type nitrogen, contributing two electrons to the π-system. Its substituent, a methyl group, lies in the plane of the ring. The N3 nitrogen is a pyridine-type nitrogen; its lone pair of electrons resides in an sp² orbital in the plane of the ring and does not participate in the aromatic system, making it the primary site of protonation and Lewis acid coordination.

1.2. Substituent Effects The substituents play a critical role in modulating the electronic properties and reactivity of the molecule.

-

C2-Carbaldehyde Group: The aldehyde group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atom. It deactivates the imidazole ring towards electrophilic substitution but activates the aldehyde's carbonyl carbon for nucleophilic attack. This group is the primary site for synthetic transformations.

-

N1-Methyl Group: The methyl group at the N1 position prevents tautomerism and ensures a single, well-defined constitutional isomer. It also adds steric bulk and slightly increases the electron density of the ring through inductive effects.

-

C5-Methyl Group: This methyl group is an electron-donating group, which slightly increases the electron density of the ring, influencing its overall reactivity profile.

The interplay of these features makes this compound a versatile and reactive intermediate.

Sources

An In-Depth Technical Guide to 1,5-Dimethyl-1H-imidazole-2-carbaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Chemical Identity and Structural Elucidation

1,5-Dimethyl-1H-imidazole-2-carbaldehyde is a five-membered aromatic heterocycle bearing methyl groups at the 1 and 5 positions and a formyl group at the 2 position. The strategic placement of these functional groups imparts unique electronic and steric properties, making it a valuable building block for more complex molecular architectures.

Identifiers and Physicochemical Properties

A definitive CAS Registry Number for this compound has not been assigned, underscoring its status as a novel or less-common research chemical. However, we can compile its key identifiers and predict its properties based on its structure and comparison with related known compounds.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₆H₈N₂O | N/A |

| Molecular Weight | 124.14 g/mol | N/A |

| Canonical SMILES | CN1C=C(N=C1C=O)C | N/A |

| InChI Key | (Predicted) | N/A |

| Appearance | (Predicted) Light yellow to off-white solid | [1] |

| Solubility | (Predicted) Soluble in DMSO, methanol, and chlorinated solvents | [2] |

Synthesis of this compound

The introduction of a formyl group at the C2 position of an imidazole ring is a well-established transformation in organic synthesis. The most direct and efficient method for the preparation of this compound is the formylation of the readily available precursor, 1,5-dimethyl-1H-imidazole. This can be achieved through two primary, highly effective methods: lithiation followed by quenching with an electrophilic formylating agent, or the Vilsmeier-Haack reaction.

Method 1: Directed Ortho-Metalation (DoM) - Lithiation and Formylation

This method offers high regioselectivity for the C2 position of N-substituted imidazoles. The nitrogen atom at the 1-position directs the deprotonation to the adjacent C2 position.

-

Preparation of the Lithiating Agent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, prepare a solution of n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath).

-

Lithiation: To this cooled solution, add a solution of 1,5-dimethyl-1H-imidazole in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature to ensure complete lithiation.

-

Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture. The temperature should be maintained at -78 °C during the addition.

-

Quenching and Work-up: After stirring for an additional 1-2 hours, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices: The use of a low temperature (-78 °C) is critical to prevent side reactions and ensure the stability of the lithiated intermediate. Anhydrous conditions are paramount as organolithium reagents are highly reactive towards water. DMF serves as an efficient and readily available source of the formyl group.

Method 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4]

-

Vilsmeier Reagent Formation: In a flame-dried flask under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at 0 °C (ice bath) with stirring. The Vilsmeier reagent, a chloroiminium salt, will form in situ.

-

Formylation: To this reagent, add a solution of 1,5-dimethyl-1H-imidazole in DMF dropwise at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Basify the solution with aqueous sodium hydroxide to hydrolyze the intermediate iminium salt.

-

Extraction and Purification: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[5]

Trustworthiness of Protocols: Both outlined protocols are based on well-documented and reliable reactions for the formylation of imidazoles and other electron-rich heterocycles.[4][5][6][7] The progress of the reaction and the purity of the final product should be rigorously monitored by TLC and confirmed by spectroscopic methods.

Spectroscopic Characterization (Predicted)

The definitive structural confirmation of the synthesized this compound will rely on a combination of spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics are anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃, predicted):

-

δ 9.8-10.0 ppm (s, 1H): Aldehydic proton (CHO).

-

δ 7.0-7.2 ppm (s, 1H): Proton at the C4 position of the imidazole ring.

-

δ 3.8-4.0 ppm (s, 3H): Methyl protons at the N1 position (N-CH₃).

-

δ 2.3-2.5 ppm (s, 3H): Methyl protons at the C5 position (C-CH₃).

-

-

¹³C NMR (in CDCl₃, predicted):

-

δ 180-185 ppm: Carbonyl carbon of the aldehyde group (C=O).

-

δ 145-150 ppm: C2 carbon of the imidazole ring.

-

δ 135-140 ppm: C5 carbon of the imidazole ring.

-

δ 125-130 ppm: C4 carbon of the imidazole ring.

-

δ 33-36 ppm: N1-methyl carbon (N-CH₃).

-

δ 12-15 ppm: C5-methyl carbon (C-CH₃).

-

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 124. Subsequent fragmentation may involve the loss of the formyl group (CHO, 29 Da) or a methyl radical (CH₃, 15 Da).

Infrared (IR) Spectroscopy

-

Key Absorptions (predicted):

-

~1680-1700 cm⁻¹: Strong C=O stretching vibration of the aldehyde.

-

~2820 and ~2720 cm⁻¹: C-H stretching vibrations characteristic of aldehydes (Fermi resonance).

-

~1500-1600 cm⁻¹: C=C and C=N stretching vibrations of the imidazole ring.

-

Chemical Reactivity and Synthetic Utility

The aldehyde functionality of this compound is the primary site of its chemical reactivity, making it a versatile intermediate for a wide array of chemical transformations.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1,5-dimethyl-1H-imidazole-2-carboxylic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: The formyl group can be reduced to a hydroxymethyl group to yield (1,5-dimethyl-1H-imidazol-2-yl)methanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Condensation Reactions: The aldehyde undergoes condensation reactions with amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with hydroxylamines to form oximes. These reactions are fundamental in the construction of more complex heterocyclic systems and in the development of dynamic combinatorial libraries.

-

Wittig and Related Reactions: Reaction with phosphorus ylides (Wittig reaction) or related reagents can be used to introduce carbon-carbon double bonds at the 2-position, providing access to vinyl-substituted imidazoles.

-

Nucleophilic Additions: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, to generate secondary alcohols.

Applications in Drug Discovery and Materials Science

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[8] The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel bioactive molecules.

-

Enzyme Inhibition: The imidazole ring can act as a bioisostere for other functional groups and can participate in hydrogen bonding and metal coordination within enzyme active sites. The aldehyde functionality allows for the facile introduction of various pharmacophores to target specific enzymes.

-

Receptor Ligand Synthesis: As a versatile building block, it can be elaborated into more complex structures designed to interact with specific biological receptors.

-

Antimicrobial and Anticancer Agents: Imidazole derivatives have a long history of use as antimicrobial and anticancer agents.[9] The title compound could serve as a precursor for the synthesis of novel candidates in these therapeutic areas.

-

Materials Science: Heterocyclic aldehydes are valuable in the synthesis of dyes, ligands for metal-organic frameworks (MOFs), and functional polymers. The specific electronic properties of this substituted imidazole could lead to materials with interesting photophysical or catalytic properties.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not available, general precautions for handling substituted imidazole aldehydes should be followed. These compounds are often classified as irritants to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound, though not commercially cataloged, represents a synthetically accessible and valuable building block for chemical and pharmaceutical research. The synthetic routes outlined in this guide are robust and based on well-established chemical principles. The predicted spectroscopic data provides a reliable framework for the characterization of this compound. Its versatile reactivity and the proven importance of the imidazole scaffold in drug discovery position this compound as a compound of high interest for the development of novel therapeutics and functional materials.

References

-

Chem-Impex. 1,5-Dimethyl-1H-imidazole-4-carbaldehyde. [Link]

-

Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. [Link]

-

CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]

-

Organic Chemistry Portal. Formylation. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

ResearchGate. Synthesis of 1‐(dimethylsulfamoyl)‐2‐ and 5‐imidazolecarboxaldehydes. Rearrangement of 1‐(dimethylsulfamoyl)‐5‐imidazole‐carboxaldehyde to the 4‐carboxaldehyde. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

ResearchGate. Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. [Link]

-

Zaccheus Onumba Dibiaezue Memorial Libraries. Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. [Link]

-

PubMed. Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange. [Link]

-

Science of Synthesis. The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne- sium compounds, rep. [Link]

-

ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. [Link]

-

PubMed Central. Lithiation and Electrophilic Substitution of Dimethyl Triazones. [Link]

-

ResearchGate. Spectroscopic characterization of compounds. [Link]

-

PubChem. 1H-imidazole-2-carbaldehyde. [Link]

-

Arabian Journal of Chemistry. 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

-

Asian Journal of Chemistry. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. [Link]

-

MDPI. Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals. [Link]

-

PubMed Central. The Formylation of N,N‑Dimethylcorroles. [Link]

-

Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]

-

Scilit. Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. One moment, please... [chemistrysteps.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. Formylation - Common Conditions [commonorganicchemistry.com]

- 8. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and History of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde

This guide provides a comprehensive overview of the synthesis, historical context, and significance of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry. While the specific initial discovery of this compound is not prominently documented as a singular event, its emergence is intrinsically linked to the broader exploration of substituted imidazoles as pharmacophores. This document will therefore first explore the foundational discoveries in imidazole chemistry, delve into the synthesis of the crucial precursor, 1,5-dimethyl-1H-imidazole, and finally, detail the logical and established synthetic pathways to this compound.

Part 1: The Genesis of Imidazole Chemistry: A Historical Perspective

The story of imidazole-based compounds begins in the 19th century. In 1858, the German chemist Heinrich Debus first synthesized the parent imidazole ring, which he named "glyoxaline," through the reaction of glyoxal and ammonia. This foundational discovery laid the groundwork for the vast field of imidazole chemistry. The imidazole ring is a crucial component of many biologically active molecules, including the amino acid histidine and the neurotransmitter histamine, highlighting its fundamental role in biochemistry.[1]

Subsequent advancements, such as the Debus-Radziszewski imidazole synthesis, provided more versatile methods for producing substituted imidazoles. This reaction, which utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia, opened the door to a wide array of C-substituted imidazoles.[1] These early synthetic developments were pivotal for the eventual synthesis of more complex derivatives like this compound.

The introduction of a formyl group onto the imidazole ring, creating imidazole aldehydes, was a significant step forward. These compounds serve as versatile intermediates, allowing for a variety of subsequent chemical transformations to build more complex molecular architectures. This versatility has made them invaluable in the synthesis of pharmaceuticals and other functional materials.

Part 2: Synthesis of the Precursor: 1,5-Dimethyl-1H-imidazole

The journey to this compound logically begins with the synthesis of its precursor, 1,5-dimethyl-1H-imidazole. The establishment of efficient routes to this disubstituted imidazole was a necessary prerequisite for its subsequent functionalization.

One common and effective method for the synthesis of N-alkylated imidazoles involves the methylation of a pre-existing imidazole ring. For instance, 5-methylimidazole can be N-methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield 1,5-dimethyl-1H-imidazole.

The logical flow for the synthesis of the precursor can be visualized as follows:

Caption: Synthetic pathway to 1,5-Dimethyl-1H-imidazole.

Experimental Protocol: Synthesis of 1,5-Dimethyl-1H-imidazole

Disclaimer: This is a representative protocol based on established chemical principles. Appropriate safety precautions should be taken, and the reaction should be performed by a qualified chemist.

Materials:

-

5-Methylimidazole

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of 5-methylimidazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 1,5-dimethyl-1H-imidazole.

Part 3: The Formylation of 1,5-Dimethyl-1H-imidazole: The Advent of the Aldehyde

With a reliable synthesis of 1,5-dimethyl-1H-imidazole established, the next critical step is the introduction of a formyl group at the C2 position. The C2 position of the imidazole ring is known to be the most acidic and therefore the most amenable to deprotonation and subsequent electrophilic attack. Two primary methods are widely employed for the formylation of such heterocyclic systems: the Vilsmeier-Haack reaction and lithiation followed by quenching with a formylating agent.

Method 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5][6] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The resulting electrophilic iminium species then attacks the electron-rich imidazole ring.

The logical workflow for the Vilsmeier-Haack formylation is as follows:

Caption: Vilsmeier-Haack synthesis of the target aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

Disclaimer: This is a representative protocol. Appropriate safety precautions should be taken.

Materials:

-

1,5-Dimethyl-1H-imidazole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Ice bath

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1,5-dimethyl-1H-imidazole (1.0 equivalent) in anhydrous DCM, add DMF (3.0 equivalents) and cool the mixture to 0 °C in an ice bath.

-

Add POCl₃ (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into a vigorously stirred mixture of ice and saturated aqueous sodium bicarbonate solution.

-

Stir for 1 hour to ensure complete hydrolysis of the intermediate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain this compound.

Method 2: Lithiation and Formylation

An alternative and often highly efficient method for the formylation of imidazoles involves direct deprotonation at the C2 position using a strong base, followed by quenching the resulting lithiated species with a formylating agent like DMF.[7][8] The acidity of the C2 proton on the imidazole ring makes this position particularly susceptible to lithiation.

The workflow for this approach is depicted below:

Caption: Lithiation-formylation route to the target aldehyde.

Experimental Protocol: Lithiation and Formylation

Disclaimer: This protocol involves pyrophoric reagents and must be performed under a strictly inert atmosphere by experienced personnel.

Materials:

-

1,5-Dimethyl-1H-imidazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 1,5-dimethyl-1H-imidazole (1.0 equivalent) in anhydrous THF under an argon atmosphere, cool the mixture to -78 °C.

-

Add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add anhydrous DMF (1.5 equivalents) dropwise and continue stirring at -78 °C for 2 hours.

-

Allow the reaction to warm slowly to room temperature and stir for an additional hour.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Part 4: Characterization and Physicochemical Properties

The successful synthesis of this compound would be confirmed through standard analytical techniques.

| Property | Value |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| CAS Number | 955028-18-9 |

| Appearance | Expected to be an off-white to yellow solid |

Spectroscopic Data (Predicted):

-

¹H NMR: Resonances corresponding to the two methyl groups, the imidazole ring proton, and the aldehyde proton. The aldehyde proton would appear as a singlet at a characteristic downfield shift (typically δ 9-10 ppm).

-

¹³C NMR: Signals for the two methyl carbons, the three imidazole ring carbons (with the C2 carbon bearing the aldehyde being significantly deshielded), and the carbonyl carbon of the aldehyde group (typically δ 180-190 ppm).

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Part 5: Significance in Medicinal Chemistry and Drug Development

While the specific discovery of this compound is not widely chronicled, its value lies in its role as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs.[9]

The aldehyde functionality at the C2 position is a key handle for further synthetic transformations, such as:

-

Reductive amination: To introduce substituted amine functionalities.

-

Wittig and related olefination reactions: To form carbon-carbon double bonds.

-

Condensation reactions: With various nucleophiles to build larger heterocyclic systems.

-

Oxidation: To form the corresponding carboxylic acid.

-

Reduction: To form the corresponding alcohol.

The 1,5-dimethyl substitution pattern provides specific steric and electronic properties to the imidazole ring, which can be crucial for tuning the binding affinity and selectivity of a drug candidate for its biological target. The N1-methylation prevents the formation of tautomers and provides a fixed point of attachment for further derivatization, while the C5-methyl group can influence the molecule's overall shape and lipophilicity.

The logical progression from the aldehyde to more complex drug-like molecules is illustrated below:

Caption: Synthetic utility of the target aldehyde.

Conclusion

This compound, while not having a celebrated discovery story, represents the culmination of over a century of research and development in imidazole chemistry. Its synthesis, achievable through well-established and robust methodologies like the Vilsmeier-Haack reaction or lithiation-formylation, provides medicinal chemists with a valuable and versatile building block. The strategic placement of the methyl and formyl groups on the imidazole core allows for the precise and controlled elaboration into more complex molecular entities, underscoring its importance in the ongoing quest for novel therapeutics. The history of this compound is, therefore, not just about its own synthesis, but about the enabling power it provides to the broader field of drug discovery.

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.

- Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208.

- Ebel, K., Koehler, H., Gamer, A. O., & Jäckh, R. (2002). Imidazole and Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659.

- Mikhaleva, A. I., Ivanoc, A. V., Skital'tseva, E. V., Ushakov, I. A., Vasil'tsov, A. M., & Trofimov, B. A. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.

- Sharma, S. D., & Kaur, S. (2013). Vilsmeier-Haack Reaction: A Versatile Tool in Organic Synthesis.

- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the regiocontrolled synthesis of substituted imidazoles. Organic & Biomolecular Chemistry, 18(20), 3821-3837.

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

- Zhang, Q. G., Xie, Y., Hu, J. G., Liu, J. M., Wang, J., Zhong, R., & Gao, Y. H. (2013). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 25(8), 4611-4613.

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Baran, P. (n.d.). Synthesis of Imidazoles. The Baran Group Meeting. Retrieved from [Link]

- Schall, A., & Reiser, O. (2008). Product Class 6: Arenecarbaldehydes. In Science of Synthesis (Vol. 25, pp. 785-836). Thieme.

- de Souza, M. V. N. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(12), 1285.

- Iddon, B., Petersen, A. K., Becher, J., & Christensen, N. J. (1995). Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline; transmetallation of imidazol-5-yllithium compounds. Journal of the Chemical Society, Perkin Transactions 1, (12), 1475-1481.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Formylation - Common Conditions [commonorganicchemistry.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

1,5-Dimethyl-1H-imidazole-2-carbaldehyde reactivity and electrophilicity

An In-Depth Technical Guide to the Reactivity and Electrophilicity of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique electronic and structural features, arising from the interplay between the electron-rich imidazole ring and the electron-withdrawing aldehyde functionality, govern its reactivity profile. This guide provides a comprehensive exploration of the synthesis, electrophilicity, and characteristic reactions of this versatile building block. We will delve into the causality behind its reactivity, present detailed experimental protocols for key transformations, and offer insights into its application as a precursor for more complex molecular architectures.

Introduction: The Imidazole Aldehyde Core

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2] Functionalization of this core scaffold is a cornerstone of drug discovery and development. Imidazole-2-carbaldehydes, in particular, serve as crucial synthetic intermediates, leveraging the electrophilic nature of the aldehyde group for a wide array of chemical transformations.[3][4]

This compound combines the stability of the aromatic imidazole ring with the versatile reactivity of an aldehyde. The methyl groups at the N-1 and C-5 positions influence the electronic properties of the molecule, enhancing the nucleophilicity of the imidazole ring while the C-2 carbaldehyde group acts as a potent electrophilic site. This guide will dissect these features to provide a foundational understanding for researchers aiming to utilize this compound in their synthetic endeavors.

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of its molecular architecture. The structure consists of a five-membered imidazole ring substituted with two methyl groups and a carbaldehyde (formyl) group.

-

Imidazole Ring: An aromatic heterocycle with two nitrogen atoms, it acts as an electron-rich system.

-

N-1 Methyl Group: This substitution prevents N-H tautomerism and locks the substitution pattern.

-

C-5 Methyl Group: As an electron-donating group, it slightly increases the electron density of the imidazole ring.

-

C-2 Carbaldehyde Group: This is the primary center of reactivity. The carbonyl carbon is highly electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. This group is electron-withdrawing, which deactivates the imidazole ring towards electrophilic aromatic substitution compared to unsubstituted imidazole.

Caption: Molecular structure of this compound.

Synthesis of Imidazole-2-Carbaldehydes

While a specific, optimized synthesis for this compound is not detailed in the provided literature, its preparation can be logically extrapolated from established methods for analogous compounds. The most common strategies involve the formylation of a pre-existing imidazole core.

One robust method is the lithiation of a protected imidazole followed by reaction with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[5][6]

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis via Lithiation-Formylation

This protocol is a representative example based on general procedures for imidazole formylation.[5][6]

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Starting Material: Add 1,5-dimethyl-1H-imidazole (1.0 eq.) to the cooled THF.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq., typically 2.5 M in hexanes) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the 2-lithio-imidazole intermediate.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) dropwise to the reaction mixture.

-

Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the target aldehyde.

Reactivity Profile and Electrophilicity

The aldehyde group at the C-2 position is the molecule's primary electrophilic center, dictating its characteristic reactions.

Oxidation

The aldehyde functional group is readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental reaction in organic synthesis.[3]

-

Mechanism: The reaction typically involves the addition of an oxidizing agent to the aldehyde, followed by elimination to form the carboxylic acid.

-

Common Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O) can be employed.

-

Dissolve this compound in a suitable solvent (e.g., acetone/water).

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate (KMnO₄) portion-wise, monitoring the reaction by TLC.

-

Once the starting material is consumed, quench the excess KMnO₄ with a reducing agent (e.g., sodium bisulfite).

-

Filter the manganese dioxide (MnO₂) precipitate.

-

Acidify the filtrate to precipitate the carboxylic acid product, which can then be collected by filtration.

Reduction

The aldehyde can be reduced to a primary alcohol or, under more forcing conditions, to a methyl group.

-

Reduction to Alcohol: This is typically achieved using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[3]

-

Reduction to Methyl Group (Deoxygenation): Catalytic hydrogenation over a palladium catalyst can convert the intermediate alcohol to the methyl group, providing a route to 1,2,5-trimethyl-1H-imidazole.[7]

-

Dissolve the aldehyde in a protic solvent like methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) in small portions.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with water or dilute acid.

-

Extract the product with an appropriate organic solvent and purify as necessary.

Condensation Reactions: Schiff Base Formation

A hallmark reaction of aldehydes is their condensation with primary amines to form Schiff bases (imines). This reaction is highly valuable for creating ligands for metal complexes or as intermediates for further synthetic transformations.[4][8]

-

Mechanism: The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond.

Caption: Core reactivity pathways of the C-2 aldehyde group.

-

Dissolve this compound (1.0 eq.) in a suitable solvent like ethanol or methanol.

-

Add the desired primary amine (1.0 eq.).

-

A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

-

Reflux the mixture for several hours, monitoring for product formation by TLC.

-

Upon completion, cool the reaction mixture. The Schiff base product may precipitate and can be collected by filtration, or it can be isolated by solvent evaporation and subsequent purification.

Spectroscopic and Physicochemical Data

The following table summarizes the expected physicochemical properties and key spectroscopic signatures for this compound, based on data for analogous compounds like 1-methyl-1H-imidazole-2-carbaldehyde.[8][9]

| Property | Expected Value/Observation |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| Appearance | Off-white to yellow solid[10] |

| ¹H NMR (CDCl₃, δ) | ~9.7 ppm (s, 1H, CHO), ~7.0-7.2 ppm (s, 1H, imidazole C4-H), ~3.8 ppm (s, 3H, N-CH₃), ~2.4 ppm (s, 3H, C5-CH₃) |

| ¹³C NMR (CDCl₃, δ) | ~182 ppm (C=O), ~145 ppm (C2), ~130-140 ppm (C4, C5), ~34 ppm (N-CH₃), ~12 ppm (C5-CH₃) |

| IR (cm⁻¹) | ~1680 cm⁻¹ (C=O stretch, strong) |

Applications in Research and Development

This compound is a valuable intermediate in several fields:

-

Pharmaceutical Synthesis: It serves as a starting point for the synthesis of more complex imidazole derivatives with potential biological activity.[10][11] The imidazole core is a known pharmacophore that interacts with various biological targets.[1]

-

Ligand Synthesis: The aldehyde functionality is ideal for synthesizing Schiff base ligands, which can coordinate with a variety of metal ions to form catalysts or functional materials.[8]

-

Materials Science: Imidazole-based compounds are being explored for the development of advanced materials with specific electronic or optical properties.[10]

Conclusion

This compound is a synthetically versatile molecule whose reactivity is dominated by the electrophilic character of its C-2 aldehyde group. This functionality provides a reliable handle for a range of important chemical transformations, including oxidation, reduction, and condensation reactions. A thorough understanding of its electronic properties and reactivity patterns, as outlined in this guide, empowers researchers to effectively utilize this compound as a strategic building block in the design and synthesis of novel pharmaceuticals, catalysts, and advanced materials.

References

-

Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from orgsyn.org. URL: [Link]

-

Chem-Impex. (n.d.). 1,5-Dimethyl-1H-imidazole-4-carbaldehyde. Retrieved from chem-impex.com. URL: [Link]

-

ACS ES&T Air. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS Publications. URL: [Link]

-

PMC. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PubMed Central. URL: [Link]

-

NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST WebBook. URL: [Link]

-

PubMed. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. National Library of Medicine. URL: [Link]

-

MDPI. (n.d.). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Retrieved from mdpi.com. URL: [Link]

-

ResearchGate. (n.d.). Synthesis of 1‐(dimethylsulfamoyl)‐2‐ and 5‐imidazolecarboxaldehydes. Rearrangement of 1‐(dimethylsulfamoyl)‐5‐imidazole‐carboxaldehyde to the 4‐carboxaldehyde. Retrieved from researchgate.net. URL: [Link]

-

Royal Society of Chemistry. (n.d.). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. RSC Publishing. URL: [Link]

-

ResearchGate. (n.d.). Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and observed m/z 68 and 96 fragment ion. Retrieved from researchgate.net. URL: [Link]

-

ACS Publications. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. URL: [Link]

-

MDPI. (n.d.). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Retrieved from mdpi.com. URL: [Link]

-

PMC. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. URL: [Link]

-

DergiPark. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from dergipark.org.tr. URL: [Link]

-

Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. RSC Publishing. URL: [Link]

-

ResearchGate. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from researchgate.net. URL: [Link]

-

ResearchGate. (n.d.). Electrophilicity and nucleophilicity of commonly used aldehydes. Retrieved from researchgate.net. URL: [Link]

-

Beilstein Journal of Organic Chemistry. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Retrieved from beilstein-journals.org. URL: [Link]

-

PubChem. (n.d.). 1H-imidazole-2-carbaldehyde. National Institutes of Health. URL: [Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 3. 1-Ethyl-4-methyl-1h-imidazole-2-carbaldehyde | 624746-77-6 | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. 1-甲基-1H-咪唑-2-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Organic Solvent Solubility of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde

Introduction: The Critical Role of Solubility in Research and Development

1,5-Dimethyl-1H-imidazole-2-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. As a versatile synthetic intermediate, its utility in drug discovery and materials science is profoundly influenced by its behavior in various solvents. A comprehensive understanding of its solubility is paramount for researchers, enabling precise control over reaction conditions, facilitating purification processes such as crystallization, and ensuring accurate formulation for biological screening and downstream applications.

This in-depth guide provides a technical framework for understanding and determining the solubility of this compound in a range of common organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes insights from structural analysis, the known behavior of analogous compounds, and established experimental methodologies. It is designed to empower researchers, scientists, and drug development professionals with both predictive insights and practical protocols to assess solubility with scientific rigor.

Section 1: Theoretical Solubility Profile and Physicochemical Rationale

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent. The structure of this compound—featuring a polar imidazole core, an N-methyl group, a C-methyl group, and a carbaldehyde functional group—dictates a nuanced solubility profile.

-

The Imidazole Core: The imidazole ring is aromatic and contains two nitrogen atoms. The N-1 nitrogen is methylated, preventing it from acting as a hydrogen bond donor, but the N-3 nitrogen possesses a lone pair of electrons, making it a hydrogen bond acceptor. The ring itself contributes to the molecule's overall polarity. Unsubstituted imidazole is highly soluble in polar solvents like water and alcohols[1][2].

-

N-Methyl Group: The methylation at the N-1 position enhances basicity compared to unsubstituted imidazole but also introduces some lipophilic character. N-methylimidazole is known to be miscible with water and soluble in polar organic solvents such as methanol and chloroform, indicating that this group maintains an affinity for polar environments[3].

-

C-Methyl Group: The methyl group at the C-5 position further increases the molecule's hydrocarbon character, which is expected to slightly decrease its solubility in highly polar, protic solvents (e.g., water) while potentially enhancing it in solvents of intermediate polarity.

-

Carbaldehyde Group: The aldehyde functional group (-CHO) is strongly polar and can act as a potent hydrogen bond acceptor. This feature is expected to significantly enhance solubility in protic solvents (e.g., alcohols) and other polar aprotic solvents (e.g., DMSO, DMF).

Predicted Solubility Trends:

Based on these structural components, a qualitative solubility profile can be predicted. This predictive analysis is crucial for guiding solvent selection in experimental design.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High to Moderate | The aldehyde and imidazole nitrogens can accept hydrogen bonds from the solvent. Solubility in water is likely moderate due to the presence of two methyl groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the polar imidazole-carbaldehyde system. |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM can engage in dipole-dipole interactions. Solubility of similar imidazoles in DCM has been documented[4][5]. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF, being more polar, is expected to be a better solvent than diethyl ether. The solubility of imidazoles in ethers is generally lower than in alcohols[6]. |

| Aromatic | Toluene, Benzene | Low | The molecule's high polarity makes it a poor match for the nonpolar nature of aromatic hydrocarbons. |

| Nonpolar Alkanes | Hexane, Cyclohexane | Very Low / Insoluble | The significant mismatch in polarity and intermolecular forces will likely result in negligible solubility. |

Section 2: Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, rigorous experimental determination is essential. The isothermal shake-flask method is a reliable and widely accepted technique for quantifying the solubility of a solid compound in a solvent. This protocol provides a self-validating system to ensure accuracy and reproducibility.

Materials and Equipment

-

This compound (high purity, >95%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or small glass test tubes with screw caps

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic shaker or water bath with agitation

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at equilibrium.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course experiment can determine the minimum time required. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed. This step is critical to avoid artificially high concentration readings.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This removes any fine particulate matter.

-

Dilute the filtered sample with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against concentration.

-

Use the calibration curve to determine the concentration of the saturated solution, accounting for the dilution factor. The solubility is typically expressed in units such as g/L or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Isothermal shake-flask experimental workflow.

Conclusion

While published quantitative data on the solubility of this compound is scarce, a robust understanding can be built upon physicochemical principles and analysis of related structures. The molecule is predicted to be most soluble in polar aprotic and polar protic solvents, with decreasing solubility in less polar environments. For definitive quantitative data, the detailed experimental protocol provided herein offers a reliable and accurate methodology. This guide serves as a foundational resource for scientists, enabling informed solvent selection and fostering greater precision and success in the research and development lifecycle.

References

-

Ataman Kimya. (n.d.). N-METHYLIMIDAZOLE (NMI). Retrieved from Ataman Kimya. [Link]

-

Solubility of Things. (n.d.). 1-Methylimidazole. Retrieved from Solubility of Things. [Link]

-

Domanska, U., & Krolikowski, M. (2012). Solubility of Imidazoles in Ethers. Journal of Chemical & Engineering Data, 57(7), 1935-1942. [Link]

-

Domanska, U., & Krolikowski, M. (2006). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 51(1), 221-226. [Link]

-

PubChem. (n.d.). Imidazole. Retrieved from National Center for Biotechnology Information. [Link]

-

Solubility of Things. (n.d.). Imidazole. Retrieved from Solubility of Things. [Link]

Sources

A Theoretical and Computational Guide to 1,5-Dimethyl-1H-imidazole-2-carbaldehyde: Exploring Molecular Structure, Reactivity, and Spectroscopic Signatures

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the study of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. While direct experimental and computational studies on this specific molecule are nascent, this document synthesizes established methodologies from research on analogous imidazole derivatives to offer a robust roadmap for its investigation. We delve into the core aspects of its molecular structure, conformational landscape, electronic properties, and spectroscopic characteristics through the lens of quantum chemical calculations. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of this promising molecule, thereby accelerating its potential applications. The protocols and analyses presented herein are designed to be self-validating, grounded in the principles of density functional theory (DFT) and supported by authoritative literature on related compounds.

Introduction: The Significance of Substituted Imidazole-2-carbaldehydes

The imidazole nucleus is a cornerstone in the architecture of biologically active molecules and functional materials.[1][2][3] Its presence in vital biomolecules like histidine and the extensive pharmacological activities of its derivatives—ranging from antifungal to anticancer properties—underscore its importance.[1][3] Imidazole-2-carbaldehydes, in particular, serve as versatile synthetic intermediates, with the aldehyde functionality providing a reactive handle for the construction of more complex molecular scaffolds.[4][5][6] The strategic placement of methyl groups at the 1 and 5 positions of the imidazole ring in this compound is anticipated to modulate its steric and electronic properties, thereby influencing its reactivity, biological target interactions, and spectroscopic profile. Understanding these nuances at a molecular level is paramount for rational drug design and the development of novel materials.

This guide will illuminate the path to characterizing this compound using a suite of computational tools, providing a theoretical foundation to complement and guide future experimental work.

Molecular Geometry and Conformational Analysis

The initial and most fundamental step in the computational study of a molecule is the determination of its most stable three-dimensional structure. For this compound, a key structural feature is the rotational freedom of the carbaldehyde group relative to the imidazole ring. This rotation gives rise to different conformers, each with a distinct energy and potential impact on the molecule's properties.

Theoretical Approach to Structure Optimization

Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method for optimizing the geometry of organic molecules.[7][8] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for such studies.[1][7] The choice of basis set is also critical; a split-valence basis set such as 6-311G(d,p) or higher is recommended to provide sufficient flexibility for an accurate description of the electron distribution.[7]

The optimization process involves finding the minimum energy conformation on the potential energy surface. For this compound, this would involve a scan of the dihedral angle defined by the atoms of the C(imidazole)-C(aldehyde)-O-H bond to identify the rotational conformers.

Workflow for Conformational Analysis

Caption: Workflow for determining the stable conformers of this compound.

Spectroscopic Properties: A Computational Perspective

Computational chemistry allows for the prediction of various spectroscopic data, which can be invaluable for interpreting experimental results and confirming the structure of a synthesized compound.

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, typically performed at the same level of theory as the geometry optimization, provide the frequencies and intensities of the infrared (IR) and Raman active vibrational modes. While there is often a systematic overestimation of the calculated frequencies, they can be scaled by an appropriate factor to achieve good agreement with experimental data.[9]

Table 1: Expected Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| C=O stretch (aldehyde) | 1680 - 1720 | A strong, characteristic peak in the IR spectrum. |

| C=N stretch (imidazole ring) | 1500 - 1600 | Often coupled with C=C stretching modes. |

| C-H stretch (aromatic and methyl) | 2900 - 3100 | A complex region with multiple overlapping peaks. |

| C-H in-plane and out-of-plane bending | 1000 - 1400 | Provides fingerprint information about the substitution pattern of the imidazole ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a common and effective approach for calculating NMR shielding tensors.[1] The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aldehyde H | 9.5 - 10.5 | - | A downfield singlet. |

| Imidazole H | 7.0 - 8.0 | 120 - 140 | The exact shift will depend on the electronic environment. |

| N-CH₃ | 3.5 - 4.0 | 30 - 40 | A singlet in the ¹H NMR spectrum. |

| C-CH₃ | 2.0 - 2.5 | 10 - 20 | A singlet in the ¹H NMR spectrum. |

| Aldehyde C | - | 180 - 190 | A downfield signal in the ¹³C NMR spectrum. |

| Imidazole C | - | 115 - 150 | The chemical shifts will be distinct for each carbon in the ring. |

Note: These are estimated ranges based on similar compounds. Actual values will require specific calculations.

Electronic Properties and Chemical Reactivity

The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory and the analysis of the Molecular Electrostatic Potential (MEP) are key computational tools for understanding this aspect.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[10][11] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[12] The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity; a smaller gap suggests a more reactive molecule.[10][12]

For this compound, the HOMO is expected to be localized on the electron-rich imidazole ring, while the LUMO is likely to be centered on the electron-withdrawing carbaldehyde group. This distribution suggests that the molecule will be susceptible to electrophilic attack on the ring and nucleophilic attack at the aldehyde carbon.

Diagram of FMO Analysis Workflow

Caption: A streamlined workflow for Frontier Molecular Orbital (FMO) analysis.

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution around a molecule, providing a map of its electrophilic and nucleophilic sites.[13][14] Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.[13]

For this compound, the MEP is expected to show a region of high negative potential around the oxygen atom of the carbaldehyde group and the nitrogen atom at position 3 of the imidazole ring. Conversely, the hydrogen atom of the aldehyde group and the regions around the methyl hydrogens will likely exhibit positive potential. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding, which are crucial in biological systems.[11]

Detailed Computational Protocol

This section provides a step-by-step methodology for conducting the theoretical and computational studies described in this guide.

Software and Hardware

-

Quantum Chemistry Software: A comprehensive software package such as Gaussian, ORCA, or Spartan is required.

-

Molecular Visualization Software: Programs like GaussView, Avogadro, or Chemcraft are essential for building molecules and visualizing results.

-

Hardware: A multi-core workstation with sufficient RAM is recommended for efficient computation, especially for larger basis sets and frequency calculations.

Step-by-Step Computational Workflow

-

Molecule Building: Construct the 3D structure of this compound using a molecular editor.

-

Initial Optimization: Perform an initial geometry optimization using a lower level of theory (e.g., PM6 or a small basis set like STO-3G) to obtain a reasonable starting structure.

-

Conformational Analysis:

-

Perform a relaxed potential energy surface scan by systematically rotating the C(imidazole)-C(aldehyde) bond.

-

Identify the energy minima corresponding to the stable conformers.

-

-

High-Level Optimization and Frequency Calculation:

-

For each stable conformer, perform a full geometry optimization using a higher level of theory (e.g., B3LYP/6-311G(d,p)).

-

Follow this with a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the thermochemical data and vibrational spectra.

-

-

Spectroscopic Predictions:

-

IR/Raman: The output of the frequency calculation will provide the vibrational frequencies and intensities.

-

NMR: Perform a GIAO NMR calculation on the most stable conformer to obtain the shielding tensors. Convert these to chemical shifts using the appropriate reference.

-

-

Electronic Property Analysis:

-

From the output of the high-level calculation, extract the HOMO and LUMO energies.

-

Calculate the HOMO-LUMO gap and other global reactivity descriptors.

-

Generate the MEP surface for visualization.

-

-

Data Analysis and Interpretation:

-

Compare the relative energies of the conformers and calculate their Boltzmann populations at a given temperature.

-

Analyze the predicted spectra and compare them with any available experimental data for related molecules.

-

Interpret the FMO and MEP analyses in the context of the molecule's expected reactivity and intermolecular interactions.

-

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational strategy for the in-depth characterization of this compound. By leveraging established quantum chemical methods, researchers can gain significant insights into its structural, spectroscopic, and electronic properties, even in the absence of extensive experimental data. The presented workflows provide a clear and actionable plan for predicting the behavior of this molecule, which can significantly aid in its synthesis, characterization, and application in drug discovery and materials science.

Future studies should focus on validating these theoretical predictions with experimental data. The synthesis of this compound and its subsequent analysis using techniques such as X-ray crystallography, NMR, and IR spectroscopy will be crucial for refining the computational models. Furthermore, theoretical investigations into its interactions with biological targets, such as enzymes or receptors, through molecular docking and molecular dynamics simulations, will be a logical next step in exploring its therapeutic potential.

References

-

Organic Syntheses Procedure. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]

-

International Research Journal of Education and Technology. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Available from: [Link]

-

Oriental Journal of Chemistry. (2015). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Available from: [Link]

-

RSC Advances. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Available from: [Link]

-

ResearchGate. (2023). Molecular electrostatic potential surface of imidazole-2-carboxaldehyde.... Available from: [Link]

-

ResearchGate. (2021). Molecular electrostatic potential Surfaces of compounds 1–5. Available from: [Link]

-

International Research Journal of Education and Technology. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Available from: [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. Available from: [Link]

-

Molbank. (2020). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Available from: [Link]

-

Journal of Molecular Structure. (2025). Two novel imidazole derivatives – Combined experimental and computational study. Available from: [Link]

-

NIST WebBook. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Available from: [Link]

-

ResearchGate. (2025). Experimental and theoretical thermochemical studies of imidazole, imidazole-2-carboxaldehyde and 2-aminobenzimidazole. Available from: [Link]

-

IUCr. (2023). Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis. Available from: [Link]

-

ACS Omega. (2023). Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach. Available from: [Link]

-

ResearchGate. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Available from: [Link]

-

Molecules. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available from: [Link]

-

Advanced Synthesis & Catalysis. (2025). Visible‐Light‐Promoted Dearomatization for The Construction of Imidazole Scaffolds. Available from: [Link]

-

ResearchGate. (2023). Computational Raman spectra of imidazole-2-carboxaldehyde showing modes with maximum frequency. Available from: [Link]

-

RSC Advances. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Available from: [Link]

-

DergiPark. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Available from: [Link]

-

Acta Crystallographica Section E: Structure Reports Online. (2008). Dimethylammonium 5-carboxy-2-(1-oxo-1λ5-pyridin-2-yl)-1H-imidazole-4-carboxylate. Available from: [Link]

-

Heliyon. (2020). Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl. Available from: [Link]

-

ResearchGate. (2023). Chemical parameters of imidazole-2-carboxaldehyde (all values are in eV.... Available from: [Link]

-

Journal of Medicinal Chemistry. (2026). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. Available from: [Link]

Sources

- 1. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. irjweb.com [irjweb.com]

- 11. HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE [irjweb.com]

- 12. Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Properties of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde